6-(1-Prop-2-enoylpyrrolidin-3-yl)-1H-pyrimidine-2,4-dione
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Overview
Description
6-(1-Prop-2-enoylpyrrolidin-3-yl)-1H-pyrimidine-2,4-dione , also known by its chemical structure, is an indole derivative. The indole nucleus is a benzopyrrole with aromatic properties, containing ten π-electrons due to the delocalization of π-electrons . Physically, it appears as a crystalline, colorless compound with a distinct odor.
Synthesis Analysis
While specific synthetic methods for this compound are not mentioned in the available literature, it likely involves the condensation of appropriate precursors. Researchers have synthesized various scaffolds of indole derivatives for screening different pharmacological activities .
Molecular Structure Analysis
The molecular formula of 6-(1-Prop-2-enoylpyrrolidin-3-yl)-1H-pyrimidine-2,4-dione is C12H18N2O2 . The compound’s structure consists of an indole moiety linked to a pyrimidine-2,4-dione ring via a prop-2-enoylpyrrolidin-3-yl group.
Physical And Chemical Properties Analysis
- Molecular Weight : 222.288 g/mol
properties
IUPAC Name |
6-(1-prop-2-enoylpyrrolidin-3-yl)-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-2-10(16)14-4-3-7(6-14)8-5-9(15)13-11(17)12-8/h2,5,7H,1,3-4,6H2,(H2,12,13,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGFOEDCZSODCRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(C1)C2=CC(=O)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1-Prop-2-enoylpyrrolidin-3-yl)-1H-pyrimidine-2,4-dione |
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